molecular formula C6H4ClN3S B1430430 4-Chlorothiazolo[5,4-c]pyridin-2-amine CAS No. 1439824-01-7

4-Chlorothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B1430430
CAS No.: 1439824-01-7
M. Wt: 185.64 g/mol
InChI Key: LYEBMENNSPEVTF-UHFFFAOYSA-N
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Description

4-Chlorothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom at the 4-position and an amine group at the 2-position. It has garnered interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method involves the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine as a starting material. This compound is reacted with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques could be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper iodide, pyridine, and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different substituents at the 4-position.

Scientific Research Applications

4-Chlorothiazolo[5,4-c]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chlorothiazolo[5,4-c]pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

4-Chlorothiazolo[5,4-c]pyridin-2-amine can be compared with other thiazolo[5,4-c]pyridine derivatives, such as:

    Thiazolo[5,4-c]pyridine-2-carbonitriles: These compounds have a nitrile group at the 2-position instead of an amine group.

    Thiazolo[5,4-c]pyridine-2-carboxamides: These compounds have a carboxamide group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other derivatives .

Properties

IUPAC Name

4-chloro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEBMENNSPEVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272364
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439824-01-7
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439824-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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